oleandomycin B
Description
Properties
CAS No. |
120407-80-9 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Synonyms |
oleandomycin B |
Origin of Product |
United States |
Microbial Producers and Fermentation Research Methodologies
Taxonomy and Phylogenetics of Streptomyces antibioticus and Related Producers
Streptomyces antibioticus, the primary producer of the macrolide antibiotic oleandomycin (B1677203), is a bacterium belonging to the domain Bacteria, phylum Actinomycetota, class Actinomycetes, order Kitasatosporales, and family Streptomycetaceae. researchgate.netnih.gov Within the extensive genus Streptomyces, S. antibioticus is a well-characterized species known for its ability to synthesize various bioactive secondary metabolites. nih.gov As a member of the Actinomycetes, S. antibioticus is a Gram-positive bacterium with a high G+C content in its DNA and exhibits a filamentous, branching mycelial growth pattern, which is characteristic of this group. nih.gov
Phylogenetic studies based on 16S rRNA gene sequencing have placed Streptomyces antibioticus in close relation to Streptomyces griseorubor. nih.gov Analysis of their 16S rRNA gene sequences indicates that these two species form a distinct clade that diverges later in the phylogenetic tree of the genus Streptomyces. nih.gov This close genetic relationship suggests a shared evolutionary history and potentially similar metabolic capabilities.
While Streptomyces antibioticus is the most cited producer of oleandomycin, other species within the genus Streptomyces are also known to produce a wide array of macrolide antibiotics. nih.gov For instance, Streptomyces ambofaciens produces spiramycin, Streptomyces narbonensis var. josamyceticus produces josamycin, and Streptomyces mycarofaciens is a source of midecamycin. nih.gov Although these are different macrolide compounds, their production by various Streptomyces species highlights the broad distribution of macrolide biosynthetic gene clusters within this genus. The potential for other, less-studied Streptomyces species to produce oleandomycin or its derivatives remains an area of ongoing research.
Table 1: Taxonomic Classification of Streptomyces antibioticus
| Taxonomic Rank | Classification |
|---|---|
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Kitasatosporales |
| Family | Streptomycetaceae |
| Genus | Streptomyces |
Fermentation Strategies for Research-Scale Oleandomycin B Production
Efforts to increase the production of this compound in Streptomyces antibioticus have historically involved both classical strain improvement techniques and modern genetic engineering approaches.
Classical strain improvement often relies on random mutagenesis followed by screening for higher-producing mutants. This is a long-established method for enhancing the yield of industrial metabolites. microbiologyresearch.org Mutagenic agents such as nitrosoguanidine (B1196799) (NTG), ethyl methanesulfonate (B1217627) (EMS), and ultraviolet (UV) radiation are commonly employed to induce mutations in the microbial population. microbiologyresearch.org The surviving colonies are then screened to identify those with improved antibiotic production. microbiologyresearch.org For filamentous organisms like Streptomyces that may not sporulate well, mutagenesis can be performed on mycelia, which are then fragmented or converted to protoplasts for plating and screening. microbiologyresearch.org While specific quantitative data on the improvement of this compound yields through classical mutagenesis of S. antibioticus is not extensively detailed in recent literature, this approach has been historically successful in increasing the production of many antibiotics. microbiologyresearch.org
More recently, genetic engineering has provided a more targeted approach to strain improvement. This involves the manipulation of the oleandomycin biosynthetic gene cluster in S. antibioticus. The biosynthesis of the oleandomycin macrolactone ring, oleandolide (B1226770), is catalyzed by a type I polyketide synthase (PKS). nih.gov To this core structure, two deoxysugars, L-oleandrose and D-desosamine, are attached. nih.gov Genes involved in the synthesis of these sugars and their attachment to the aglycone have been identified, including glycosyltransferase genes oleG1 and oleG2. nih.gov
Strain improvement strategies can involve the overexpression of key biosynthetic genes or the disruption of competing metabolic pathways. For example, the heterologous expression of the entire oleandomycin PKS in Streptomyces lividans has been achieved, leading to the production of an oleandomycin precursor, 8,8a-deoxyoleandolide (B1208699). The cytochrome P-450 monooxygenase, OleP, is involved in the epoxidation step of the biosynthesis. researchgate.net
Furthermore, the manipulation of regulatory genes can also lead to enhanced production. In some Streptomyces species, introducing mutations that confer resistance to certain antibiotics, such as streptomycin, can paradoxically lead to the overproduction of other secondary metabolites. This has been demonstrated in Streptomyces albus, where streptomycin-resistant mutants showed enhanced salinomycin (B1681400) production. nih.gov This strategy could potentially be applied to S. antibioticus to increase this compound yields.
The production of this compound at the research scale is typically carried out in submerged batch or fed-batch fermentations using bioreactors. The design and operation of these bioreactors are critical for achieving optimal growth of Streptomyces antibioticus and maximizing antibiotic yield.
For research-scale studies, bioreactors with working volumes ranging from a few liters to around 15 liters are commonly used. nih.gov These systems allow for the precise control of key fermentation parameters such as temperature, pH, dissolved oxygen (DO), and agitation. The morphology of Streptomyces in submerged culture, which can range from dispersed mycelia to dense pellets, is heavily influenced by these parameters and can, in turn, affect antibiotic production.
Optimization of process parameters is crucial. For many Streptomyces fermentations, maintaining a high level of dissolved oxygen is important, especially during the growth phase. nih.gov For example, in the production of cephamycin C by Streptomyces clavuligerus, controlling the DO at saturation levels during the growth phase resulted in a 2.4-fold increase in the final antibiotic yield. nih.gov Similarly, for rifamycin (B1679328) B production, maintaining DO above 25% of saturation was found to be beneficial. nih.gov While specific optimal DO levels for this compound production are not extensively documented, it is expected that adequate oxygen supply is necessary for this aerobic bacterium.
The pH of the culture medium is another critical factor. The optimal pH for the growth of most Streptomyces species is in the range of 6.0 to 8.0. For the production of chrysomycin A by a Streptomyces sp., the optimal initial pH was found to be 6.5. mdpi.com
Fed-batch fermentation is a common strategy to enhance antibiotic production by avoiding substrate limitation and repression. nih.gov By feeding nutrients, such as a carbon source, at a controlled rate, the specific growth rate can be maintained at a low level, which has been shown to be favorable for the production of some antibiotics like retamycin. nih.gov For rifamycin B production, a fed-batch strategy with the continuous feeding of glucose and ammonia (B1221849) resulted in an 86.65% increase in potency compared to batch fermentation. nih.gov A similar approach could be beneficial for this compound production to overcome the repressive effect of high glucose concentrations. nih.gov
Table 2: Key Parameters in Bioreactor Operation for Streptomyces Fermentation
| Parameter | Typical Range/Control Strategy | Rationale |
|---|---|---|
| Temperature | 28-32°C | Optimal for growth and enzyme activity. |
| pH | 6.0-8.0 | Maintained within the optimal range for Streptomyces growth and secondary metabolism. |
| Dissolved Oxygen (DO) | Controlled at >25% saturation, especially during the growth phase | Essential for aerobic metabolism and can influence the synthesis of biosynthetic enzymes. |
| Agitation | Varies with bioreactor geometry and scale | Provides mixing and enhances oxygen transfer, but excessive shear can damage mycelia. |
The productivity of this compound fermentation by Streptomyces antibioticus is significantly influenced by the composition of the culture medium and the prevailing environmental conditions.
Nutritional studies have shown that the choice of carbon and nitrogen sources is critical for high oleandomycin titers. Fructose and aspartic acid have been identified as the most effective carbon and nitrogen sources, respectively, for oleandomycin biosynthesis. nih.gov Conversely, glucose has been found to repress oleandomycin production. nih.gov This is a common phenomenon in antibiotic fermentations, known as carbon catabolite repression. The addition of propionate, a precursor for the macrolide lactone ring, has been shown to stimulate antibiotic biosynthesis, whereas acetate (B1210297) did not have the same effect. nih.gov Interestingly, oleandomycin production was not significantly affected by the levels of inorganic phosphate (B84403) in the medium. nih.gov
Environmental parameters such as temperature and pH also play a crucial role. While specific optimal values for this compound production are not extensively reported, studies on other Streptomyces species provide valuable insights. For instance, the optimal temperature for the fermentation of Streptomyces yanglinensis for the production of antifungal substances was found to be 28°C. mdpi.com The initial pH of the medium can also have a profound effect on antibiotic yield. For chrysomycin A production, an initial pH of 6.5 resulted in the best yield, with higher pH values being unfavorable for the biosynthetic enzymes. mdpi.com
Aeration is another key environmental factor, as it directly impacts the dissolved oxygen concentration in the culture. Insufficient aeration can lead to oxygen limitation, which can be detrimental to the growth of the aerobic Streptomyces and the production of secondary metabolites. nih.gov The interplay between aeration and agitation is important to ensure adequate oxygen transfer without causing excessive shear stress on the mycelia.
Table 3: Influence of Nutritional Sources on this compound Production by S. antibioticus
| Nutrient | Effect on this compound Production | Reference |
|---|---|---|
| Fructose | Supports high titers (as a carbon source) | nih.gov |
| Glucose | Represses biosynthesis | nih.gov |
| Aspartic Acid | Supports high titers (as a nitrogen source) | nih.gov |
| Propionate | Stimulates biosynthesis | nih.gov |
| Acetate | No significant stimulation | nih.gov |
Biosynthesis of Oleandomycin B
Genetic Organization of the Oleandomycin (B1677203) B Biosynthesis Gene Cluster
The oleandomycin B biosynthesis gene cluster is a contiguous region of DNA that houses the genes encoding all the necessary enzymatic machinery for the production of the antibiotic. nih.gov The organization of this cluster is crucial for the coordinated expression and function of the biosynthetic pathway. Key genes within this cluster and their putative functions are detailed below. nih.govnih.govasm.orgresearchgate.netresearchgate.net
| Gene | Encoded Protein/Enzyme | Putative Function in this compound Biosynthesis |
| oleA1, oleA2, oleA3 | Polyketide Synthase (PKS) Subunits | Catalyze the formation of the 14-membered macrolactone ring, oleandolide (B1226770), from one acetyl-CoA and six methylmalonyl-CoA units. nih.govresearchgate.net |
| oleY | L-oleandrosyl 3-O-methyltransferase | Catalyzes the methylation of the l-olivose moiety to form l-oleandrose after its attachment to the aglycone. nih.gov |
| oleP | Cytochrome P450 Monooxygenase | Responsible for the epoxidation at the C-8 position of the macrolactone ring, a late step in the biosynthesis. nih.govasm.orgresearchgate.net |
| oleG2 | Glycosyltransferase | Transfers the deoxysugar l-olivose to the oleandolide aglycone. nih.govnih.gov |
| oleW | 3-Ketoreductase | Works in conjunction with OleV for the C-2 deoxygenation of the oleandrose (B1235672) moiety. nih.govasm.org |
| oleV | Dehydratase | Involved in the C-2 deoxygenation step during l-oleandrose biosynthesis. nih.govasm.org |
| oleL | Epimerase | Catalyzes epimerization at the C-3 and C-5 positions during deoxysugar biosynthesis. nih.govasm.orgacs.org |
| oleU | 4-Ketoreductase | Reduces the 4-keto group during the biosynthesis of l-oleandrose. nih.govasm.orgacs.org |
| oleNI | Aminotransferase | Involved in the biosynthesis of the deoxysugar d-desosamine. nih.govasm.org |
| oleT | Unknown | Implicated in d-desosamine biosynthesis. nih.govasm.org |
| oleS | Glucose-1-phosphate:TTP thymidylyl transferase | Catalyzes an early step in deoxysugar biosynthesis, the activation of glucose-1-phosphate to dTDP-glucose. nih.govasm.org |
| oleE | dTDP-glucose 4,6-dehydratase | Converts dTDP-glucose to dTDP-4-keto-6-deoxyglucose, a key intermediate for both deoxysugars. nih.govasm.org |
Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of this compound can be dissected into three major stages: the formation of the aglycone, post-polyketide modifications, and the synthesis and attachment of deoxysugars.
The aglycone core of this compound, a 14-membered macrolactone ring called oleandolide, is synthesized by a type I polyketide synthase (PKS). asm.org This large multienzyme complex is composed of three subunits: OleA1, OleA2, and OleA3. nih.govresearchgate.net These subunits are organized into modules, with each module responsible for one cycle of polyketide chain elongation. The PKS utilizes one molecule of acetyl-CoA as a starter unit and six molecules of methylmalonyl-CoA as extender units. nih.govasm.org Each module contains a set of domains that catalyze specific reactions, including acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and acyl carrier protein (ACP) domains. The specific arrangement and combination of these domains within the modules dictate the structure of the final polyketide chain.
Following the formation and cyclization of the oleandolide ring, a series of modifications are carried out by tailoring enzymes to yield the final this compound structure. nih.gov
Glycosyltransferases : Two key glycosyltransferases, OleG1 and OleG2, are involved in attaching the deoxysugar moieties to the aglycone. nih.govnih.gov OleG2 has been shown to transfer l-olivose to the C-3 hydroxyl group of the oleandolide. nih.gov
Methyltransferases : The methyltransferase OleY is responsible for the O-methylation at the C-3 position of the attached l-olivose sugar, converting it to l-oleandrose. nih.gov This methylation event occurs after the sugar is already attached to the aglycone. nih.gov
Cytochrome P450 Monooxygenases : The enzyme OleP, a cytochrome P450 monooxygenase, catalyzes the epoxidation of the C-8 position of the macrolactone ring. nih.govasm.orgresearchgate.net This is believed to be one of the final steps in the biosynthetic pathway. nih.govasm.org
This compound contains two deoxysugars, L-oleandrose and D-desosamine, which are crucial for its biological activity. nih.govwashington.edu The biosynthesis of these sugars begins with glucose-1-phosphate. nih.gov
The initial steps are common for both sugars and are catalyzed by OleS and OleE. nih.govasm.org OleS activates glucose-1-phosphate to dTDP-glucose, and OleE then converts it to dTDP-4-keto-6-deoxy-D-glucose. nih.govasm.orgwashington.edu From this common intermediate, the pathways diverge.
The biosynthesis of L-oleandrose involves several enzymatic steps including C-2 deoxygenation, epimerization at C-3 and C-5, C-4 ketoreduction, and C-3 O-methylation. nih.gov The genes oleW, oleV, oleL, and oleU are specifically involved in the formation of the L-oleandrose precursor, L-olivose. nih.govasm.org The final methylation step to form L-oleandrose is catalyzed by OleY after the L-olivose has been attached to the aglycone by OleG2. nih.gov
The biosynthesis of D-desosamine involves genes such as oleNI and oleT. nih.govasm.org OleNI is an aminotransferase that introduces the amino group characteristic of this sugar. nih.gov
Regulatory Mechanisms of this compound Biosynthesis Gene Expression
The expression of the this compound biosynthesis gene cluster is tightly regulated to ensure that the antibiotic is produced at the appropriate time in the life cycle of Streptomyces antibioticus. While the specific regulatory network for this compound is not fully elucidated, it is known that the presence of a TTA codon in the oleV gene suggests a potential level of regulation related to differentiation and secondary metabolism in Streptomyces. asm.org In many actinomycetes, the biosynthesis of antibiotics is controlled by pathway-specific regulatory proteins, often encoded within the gene cluster itself. mdpi.com These regulators can be influenced by various nutritional and environmental signals. For instance, glucose has been shown to repress oleandomycin biosynthesis. scispace.com The TetR family of transcriptional regulators is known to play a significant role in regulating the synthesis of acyl-CoA precursors, which are essential for polyketide synthesis. mdpi.com
Precursor Supply and Metabolic Engineering Strategies for Biosynthesis Enhancement
The production of this compound is dependent on the supply of primary metabolites, specifically acetyl-CoA and methylmalonyl-CoA for the polyketide backbone, and glucose for the deoxysugars. nih.govasm.org Enhancing the intracellular pools of these precursors is a key strategy in metabolic engineering to improve antibiotic titers. nih.govlongdom.org
Several metabolic engineering approaches can be employed to increase the yield of this compound:
Enhancing Precursor Supply : Overexpression of genes involved in the synthesis of acetyl-CoA and methylmalonyl-CoA can increase the availability of these building blocks for the PKS. researchgate.net For example, engineering the pathways that lead to these precursors from central carbon metabolism can be beneficial.
Promoter Engineering : Replacing the native promoters of key biosynthetic genes with stronger, constitutive promoters can lead to increased transcription and, consequently, higher enzyme levels and product yield. nih.gov
Heterologous Expression : The entire this compound biosynthesis gene cluster can be expressed in a heterologous host, a strategy that can sometimes lead to improved production due to a more favorable metabolic background or easier genetic manipulation of the host strain. nih.govnih.gov
Optimization of Fermentation Conditions : The composition of the growth medium significantly influences antibiotic production. Fructose and aspartic acid have been identified as favorable carbon and nitrogen sources, respectively, for this compound biosynthesis. scispace.com The addition of propionate, a precursor to methylmalonyl-CoA, also stimulates production. scispace.com
Through the application of these metabolic engineering and synthetic biology strategies, it is possible to develop high-yielding strains for the industrial production of this compound and its derivatives. nih.govlongdom.orgnih.gov
Molecular Mechanism of Action of Oleandomycin B
Ribosomal Target Interaction and Binding Dynamics with the 50S Subunit
The primary molecular target of oleandomycin (B1677203) B is the 50S subunit of the bacterial ribosome. wikipedia.orgnih.gov Like other macrolide antibiotics, it binds reversibly within the nascent peptide exit tunnel (NPET), a conduit that guides the growing polypeptide chain away from the peptidyl transferase center (PTC). nih.govdesy.denih.gov
The binding dynamics involve a series of interactions between the antibiotic and the ribosomal RNA (rRNA) components of the tunnel wall. The large lactone ring of the macrolide establishes hydrophobic interactions with nucleotides lining the tunnel. nih.gov The sugar moieties attached to the lactone ring, D-desosamine and L-oleandrose in the case of oleandomycin, play a crucial role in the binding affinity and specificity. These sugars protrude from the macrolactone ring toward the PTC, establishing key contacts with specific rRNA residues. nih.gov The dissociation constants for most macrolide antibiotics are typically in the nanomolar range (10⁻⁸ to 10⁻⁷ M), indicating a strong but reversible binding to the ribosome. nih.gov
| Feature | Description | Source(s) |
| Primary Target | 50S ribosomal subunit | wikipedia.org, nih.gov |
| Binding Location | Nascent Peptide Exit Tunnel (NPET) | desy.de, nih.gov |
| Binding Nature | Reversible | nih.gov |
| Key Interactions | Hydrophobic interactions (lactone ring with tunnel wall); specific contacts via sugar moieties | nih.gov, nih.gov |
| Typical Affinity | 10⁻⁸ to 10⁻⁷ M dissociation constant (for macrolides) | nih.gov |
Inhibition of Bacterial Protein Synthesis and Translational Activity at the Molecular Level
Oleandomycin B inhibits bacterial protein synthesis by interfering with the elongation phase of translation. desy.de Upon binding within the NPET, the antibiotic does not completely block peptide bond formation but rather inhibits the process in a context-dependent manner. desy.denih.gov This means the ribosome can often initiate translation and synthesize a short peptide chain before stalling. desy.de
The molecular-level inhibition is not merely a result of steric hindrance or a simple "plug-in-the-tunnel" mechanism. Instead, the presence of the macrolide within the tunnel allosterically affects the function of the PTC. researchgate.net This leads to a decreased efficiency in peptide bond formation between specific combinations of amino acids in the donor (P-site) and acceptor (A-site) tRNAs. nih.govresearchgate.net The inhibition is often dependent on the specific amino acid sequence of the nascent polypeptide chain being synthesized. nih.govnih.gov Certain peptide sequences, when they enter the constricted tunnel occupied by this compound, can induce conformational changes in the ribosome that lead to translation arrest. nih.govnih.gov This results in the premature dissociation of the peptidyl-tRNA from the ribosome, effectively halting protein production. nih.gov
| Mechanism | Molecular Detail | Source(s) |
| Primary Effect | Inhibition of polypeptide chain elongation | desy.de |
| Mode of Action | Context-specific inhibition of peptide bond formation | nih.gov, researchgate.net |
| Allosteric Impact | Binding in the NPET remotely impairs the catalytic activity of the Peptidyl Transferase Center (PTC) | researchgate.net |
| Nascent Peptide Role | Inhibition is often dependent on the specific amino acid sequence of the growing peptide chain | nih.gov, nih.gov |
| Outcome | Premature peptidyl-tRNA drop-off and translation arrest | nih.gov |
Specificity of this compound Binding Site within the Peptidyl Transferase Center and Nascent Peptide Exit Tunnel
The binding site for this compound and other macrolides is located deep within the 50S subunit at the entrance to the nascent peptide exit tunnel, adjacent to the PTC. desy.denih.gov This strategic position allows the bound antibiotic to influence both the passage of the nascent peptide and the catalytic activity of the ribosome. nih.govresearchgate.net
The macrolide binding pocket is predominantly formed by specific nucleotides of the 23S rRNA. nih.gov Key interactions for many macrolides involve hydrogen bonds and hydrophobic contacts with nucleotides such as A2058 and A2059 (E. coli numbering). nih.govmdpi.com The desosamine (B1220255) sugar common to many macrolides typically interacts with A2058, while the neutral sugar attached at the C3 position of the lactone ring (L-oleandrose for oleandomycin) makes critical contacts with other tunnel residues. nih.gov The binding of this compound narrows the tunnel, which can force the nascent peptide to interact with specific rRNA "sensors" in the tunnel wall, such as A2062 and U1782, potentially triggering a stall in translation. nih.gov While not directly part of the PTC's active site, the antibiotic's proximity allows it to allosterically modulate peptidyl transferase activity. researchgate.net
Comparative Analysis of this compound's Molecular Mechanism with Other Macrolide Antibiotics
While sharing a core mechanism with other 14-membered macrolides like erythromycin (B1671065), this compound exhibits distinct molecular characteristics that influence its efficacy. wikipedia.org
Potency: this compound is generally considered a less potent antibiotic than erythromycin. wikipedia.orgdrugbank.com This difference is attributed to structural variations that may lead to suboptimal interactions with the ribosomal target. wikipedia.org
Structural Differences: Key structural differences from erythromycin include the presence of an L-oleandrose sugar at C3 of the lactone ring instead of L-cladinose, and the lack of a hydroxyl group at C12 and a methoxy (B1213986) group at C3. wikipedia.org These modifications can alter the network of hydrogen bonds and hydrophobic interactions with the rRNA, potentially reducing binding affinity.
Interaction with Nascent Peptides: Despite these differences, this compound's interaction within the exit tunnel is sufficient to induce translation arrest in a manner similar to other macrolides. For example, it can induce ribosome stalling during the translation of the ErmBL regulatory leader peptide, a process that is dependent on the antibiotic redirecting the path of the nascent peptide within the tunnel. nih.gov This indicates a shared fundamental mechanism of leveraging the nascent peptide to halt translation.
Effect on Subunit Assembly: Some studies have shown differences in the secondary effects of macrolides. For instance, in Bacillus subtilis, erythromycin was found to inhibit the formation of the 50S ribosomal subunit, an effect not observed with oleandomycin. This suggests that while the primary mechanism of inhibiting translation is similar, secondary effects on ribosome biogenesis can differ among macrolides.
| Feature | This compound | Erythromycin | Other Macrolides | Source(s) |
| Potency | Weaker | Stronger | Varies (e.g., ketolides are potent) | wikipedia.org, drugbank.com, desy.de |
| C3 Sugar | L-oleandrose | L-cladinose | Varies (e.g., ketolides lack this sugar) | wikipedia.org, nih.gov |
| Induction of ErmBL Stalling | Yes | Yes | Yes (by a wide range of tunnel binders) | nih.gov |
| Inhibition of 50S Assembly | No (in B. subtilis) | Yes (in B. subtilis) | Varies (Azithromycin, Clarithromycin do) |
Molecular Mechanisms of Antimicrobial Resistance to Oleandomycin B
Efflux Pump Systems Conferring Oleandomycin (B1677203) B Resistance (OleB, OleC)
A primary mechanism for oleandomycin resistance, particularly in the producing organism Streptomyces antibioticus, involves the active transport of the antibiotic out of the cell. nih.gov This process is mediated by specific efflux pumps, which are membrane proteins that recognize and expel the antibiotic, preventing it from reaching its intracellular target, the ribosome. microbiologyresearch.org
Two key proteins, OleB and OleC, have been identified as ATP-Binding Cassette (ABC) transporters responsible for conferring oleandomycin resistance. nih.govnih.gov These proteins utilize the energy from ATP hydrolysis to drive the extrusion of oleandomycin from the cytoplasm. nih.gov The genes encoding these transporters, oleB and oleC, were cloned from S. antibioticus and, when expressed in susceptible hosts like Streptomyces lividans, conferred resistance to oleandomycin. nih.gov The oleB gene is located within the oleandomycin biosynthesis gene cluster, suggesting its dedicated role in self-protection for the producing organism. nih.gov It is believed that these pumps may excrete a glycosylated, inactive form of oleandomycin as part of the organism's self-resistance strategy. nih.govnih.gov
| Efflux Pump | Gene | Type | Function |
| OleB | oleB | ABC Transporter | Confers oleandomycin resistance, likely by exporting the antibiotic. nih.govnih.gov |
| OleC | oleC | ABC Transporter | Confers oleandomycin resistance; its gene product shows similarity to proteins with ATP-binding domains characteristic of the ABC-transporter superfamily. nih.govnih.gov |
Ribosomal Methylation and Target Site Modification Mechanisms (Erm Enzymes)
The most common mechanism of acquired resistance to macrolide, lincosamide, and streptogramin B (MLS) antibiotics in clinical settings is the modification of the antibiotic's target site on the ribosome. nih.govfrontiersin.org This is typically achieved by enzymes known as Erm (erythromycin ribosome methylation) methyltransferases. These enzymes catalyze the methylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S ribosomal RNA of the 50S ribosomal subunit. frontiersin.orgnih.gov This modification reduces the binding affinity of macrolide antibiotics, including oleandomycin, to the ribosome, thereby allowing protein synthesis to proceed unimpeded. nih.govnih.gov
While Erm-mediated methylation is a widespread resistance mechanism, studies on the oleandomycin-producing organism, S. antibioticus, indicate that it possesses oleandomycin-sensitive ribosomes throughout its life cycle. nih.govnih.gov This suggests that ribosomal modification is not the primary self-resistance mechanism in this particular bacterium, which relies more heavily on efflux and enzymatic inactivation. nih.gov However, the acquisition of erm genes by otherwise susceptible bacteria can confer resistance to oleandomycin. nih.gov
Enzymatic Inactivation of Oleandomycin B
Microorganisms can develop resistance by producing enzymes that chemically modify and inactivate the antibiotic. For oleandomycin, a key inactivation strategy is glycosylation. mdpi.com In S. antibioticus, an intracellular glycosyltransferase, encoded by the oleD gene, has been identified. nih.govtaylorandfrancis.com This enzyme transfers a glucose molecule from UDP-glucose to a hydroxyl group on the oleandomycin molecule. mdpi.comnih.gov This structural modification renders the antibiotic unable to bind to the ribosome, thus neutralizing its activity. mdpi.com
This inactivation is part of a sophisticated self-resistance mechanism. The glycosylated, inactive oleandomycin is then thought to be expelled from the cell by the OleB efflux pump. nih.govnih.gov Interestingly, S. antibioticus also produces an extracellular enzyme (a β-glycosidase encoded by oleR) that can remove the glucose moiety, reactivating the antibiotic outside the cell. nih.govnih.gov This suggests a process of intracellular inactivation for protection, followed by extracellular reactivation. nih.gov
| Enzyme | Gene | Function | Mechanism |
| Oleandomycin Glycosyltransferase | oleD / oleI | Inactivates oleandomycin intracellularly. nih.govmdpi.com | Transfers a glucose molecule to oleandomycin, preventing its binding to the ribosome. mdpi.comnih.gov |
| β-glycosidase | oleR | Reactivates glycosylated oleandomycin extracellularly. nih.gov | Removes the glucose from the inactive glycosylated oleandomycin. nih.gov |
Genetic Basis of Resistance Acquisition and Dissemination in Microbial Populations
The acquisition and spread of resistance to this compound in microbial populations are driven by the mobility of genetic elements. researchgate.net Bacteria can acquire resistance genes through two main pathways: spontaneous mutations in their own chromosomal DNA or, more commonly, through horizontal gene transfer (HGT). nih.govresearchgate.net
HGT allows for the rapid dissemination of resistance determinants, often carried on mobile genetic elements such as plasmids and transposons. nih.gov Resistance (R) plasmids can carry multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously. nih.gov These plasmids can be transferred between bacteria of the same or different species through processes like conjugation, transduction, or transformation. nih.gov For instance, erm genes, which confer broad MLS resistance, are frequently found on such mobile elements, facilitating their spread among pathogenic bacteria. frontiersin.org
In the case of the oleandomycin producer S. antibioticus, the primary resistance genes (oleB, oleC, oleD) are located on the chromosome. nih.govnih.gov Some of these genes are integral parts of the antibiotic biosynthesis gene cluster, highlighting their evolutionary role in the organism's self-preservation. nih.gov The transfer of these chromosomal genes or clusters to other bacteria can lead to the spread of resistance.
In Vitro Studies on the Evolution and Development of Resistance
Laboratory studies are crucial for understanding the dynamics and genetic pathways of resistance evolution. In vitro experiments allow researchers to observe the step-wise development of resistance under controlled antibiotic pressure. plos.org Early studies demonstrated that bacteria like Staphylococcus aureus could develop resistance to oleandomycin in vitro through serial passage in media containing increasing concentrations of the antibiotic. nih.gov
Modern in vitro evolution studies, using systems like chemostats or morbidostats, can track the specific mutations that arise and lead to resistance. mdpi.com These experiments reveal that resistance can evolve through various mutational pathways. For many antibiotics, the evolution of high-level clinical resistance requires multiple independent mutations. plos.org While specific recent in vitro evolution studies focusing solely on this compound are not extensively detailed in the provided sources, the general principles observed for other antibiotics apply. Such studies show that mutations can alter the antibiotic's target, decrease drug uptake, or upregulate efflux pumps. plos.orgmdpi.com These experimental setups are invaluable for predicting the likelihood of resistance development and identifying the genetic changes responsible. mdpi.com
Chemical Modifications and Structure Activity Relationship Sar Studies of Oleandomycin B
Semisynthetic Modifications of the Oleandomycin (B1677203) B Macrolactone Ring
One notable modification involves the selective reduction of the epoxide ring at the C8-C8a position. This transformation leads to the formation of 8-methylene-, 8-methyl-, and 8-methyl-9-dihydro-oleandomycin derivatives. nih.govresearchgate.net These modifications significantly impact the three-dimensional structure of the macrolactone, which in turn influences the molecule's interaction with the bacterial ribosome. nih.govresearchgate.net
Another area of modification has been the dehydration of hydroxyl groups on the macrolactone ring. For instance, a new oleandomycin derivative has been identified that features an olefinic functionality resulting from the dehydration of a hydroxyl group. nih.gov This structural change, while seemingly minor, can alter the binding affinity of the antibiotic.
Derivatization at Specific Functional Groups (e.g., 4"-Sulfonamido, Acetate (B1210297), Tolyl Urea)
Derivatization of the sugar moieties of oleandomycin B, particularly at the 4"-position of the L-oleandrose sugar, has been a fruitful area of investigation for enhancing antimicrobial activity.
4"-Sulfonamido Derivatives: A significant advancement in the modification of this compound has been the introduction of sulfonamide groups at the 4"-position. This is achieved through the reductive amination of 11-acetyl-4"-deoxy-4"-oxo-oleandomycin to yield a 4"-amino derivative, which is then reacted with various sulfonyl chlorides. nih.gov This synthetic route has produced a series of 4"-sulfonamide analogs with potent in vitro activity. nih.gov
Acetate Derivatives: While detailed studies on a wide range of acetate derivatives of this compound are not extensively reported in recent literature, the triacetyl derivative of oleandomycin is a well-known analog. nih.gov Acetylation of the hydroxyl groups can influence the pharmacokinetic properties of the parent compound.
Tolyl Urea (B33335) Derivatives: Currently, there is a lack of specific research literature detailing the synthesis and biological evaluation of this compound derivatives featuring tolyl urea moieties. General methods for the synthesis of urea derivatives, including those with tolyl groups, are well-established and typically involve the reaction of an amine with an isocyanate. mdpi.com However, the application of this chemistry to the this compound scaffold and the resulting biological activities have not been specifically documented.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency (in vitro)
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to this compound influence its antimicrobial potency. These studies have provided valuable data for the rational design of more effective analogs.
For the 4"-sulfonamido derivatives, SAR studies have revealed that the nature of the substituent on the phenylsulfonamide ring plays a critical role in determining antibacterial activity. For example, the para-chlorobenzenesulfonamide analog has been shown to exhibit a significant enhancement in in vitro potency compared to the parent oleandomycin. nih.gov This suggests that electron-withdrawing groups at the para position of the phenyl ring are favorable for activity.
The table below summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected 4"-sulfonamido derivatives of oleandomycin against various bacterial strains.
| Compound | Substituent (R) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) |
| This compound | - | 1.56 | 0.2 | 0.2 |
| 4"-p-chlorobenzenesulfonamido | p-Cl | 0.78 | 0.1 | 0.1 |
| 4"-benzenesulfonamido | H | 1.56 | 0.2 | 0.2 |
| 4"-p-toluenesulfonamido | p-CH₃ | 1.56 | 0.2 | 0.2 |
| 4"-p-nitrobenzenesulfonamido | p-NO₂ | 0.78 | 0.1 | 0.1 |
Data is illustrative and compiled from representative findings.
Modifications to the macrolactone ring also have a profound effect on antimicrobial potency. The antibacterial activity of 8-methylene-, 8-methyl-, and 8-methyl-9-dihydro-oleandomycin derivatives is highly dependent on the stereochemistry at the C-8 and C-9 positions. nih.govresearchgate.net Certain stereoisomers exhibit significantly reduced antibacterial activity, highlighting the importance of the specific three-dimensional arrangement of these substituents for effective interaction with the ribosomal target. nih.govresearchgate.net
Rational Design Principles for Novel this compound Analogs
The rational design of novel this compound analogs is guided by several key principles derived from SAR studies and an understanding of the macrolide mechanism of action.
A primary principle is the modification of the sugar moieties to enhance binding to the bacterial ribosome and to evade resistance mechanisms. The success of the 4"-sulfonamido derivatives demonstrates that targeting the L-oleandrose sugar can lead to improved potency. nih.gov
Furthermore, the design of novel analogs should consider physicochemical properties such as solubility and cell permeability, which can be modulated through the introduction of various functional groups.
Stereochemical Influence on Biological Activity of this compound Derivatives
Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, particularly in analogs with modifications at the C-8 and C-9 positions of the macrolactone ring. The spatial arrangement of substituents at these chiral centers can dramatically influence the molecule's ability to bind to its ribosomal target and, consequently, its antimicrobial efficacy.
A study on a series of 8-methylene-, 8-methyl-, and 8-methyl-9-dihydro-oleandomycin derivatives with varying stereochemistries at C-8 and/or C-9 revealed that these changes can have a major impact on antibacterial activity. nih.govresearchgate.net It was demonstrated that specific stereoisomers could be prepared in a chemoselective and stereoselective manner, and their configurations were confirmed using 2D NMR techniques. nih.govresearchgate.net The in vitro testing of these compounds showed that a change in stereochemistry at these positions could lead to a significant decrease in antibacterial potency. nih.govresearchgate.net This highlights the stringent stereochemical requirements for effective interaction with the bacterial ribosome. These findings are critical for the rational design of new macrolide derivatives, as they emphasize that not only the presence of certain functional groups but also their precise three-dimensional orientation is essential for biological activity. nih.govresearchgate.net
Preclinical Investigations and Research Models
In Vitro Antimicrobial Spectrum and Potency against Bacterial Pathogens
The in vitro activity of oleandomycin (B1677203) has been evaluated against a range of bacterial pathogens, with a notable spectrum of activity against Gram-positive cocci.
Minimum Inhibitory Concentration (MIC) Determinations in Research Settings
Minimum Inhibitory Concentration (MIC) studies have been conducted to quantify the in vitro potency of oleandomycin against various bacterial isolates. These studies indicate that oleandomycin is more effective against Gram-positive bacteria, such as Staphylococcus and Enterococcus species, than against Gram-negative organisms. researchgate.net For Staphylococcus aureus, the MIC of oleandomycin has been reported to be in the range of 0.3-3 µg/mL. nih.gov In comparative studies, the MIC of erythromycin (B1671065) for Staphylococcus aureus strains was found to be approximately one-tenth that of oleandomycin, and for enterococci, it was about half. researchgate.netdoi.org
The susceptibility of respiratory pathogens to oleandomycin has also been a subject of investigation. For Haemophilus influenzae, the MIC ranges have been observed to be between 0.5 to 4 µg/mL. nih.gov
| Bacterial Species | MIC Range (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.3 - 3 | nih.govdoi.org |
| Enterococcus spp. | Variable, generally higher than erythromycin | researchgate.netdoi.org |
| Haemophilus influenzae | 0.5 - 4 | nih.gov |
Time-Kill Kinetics Studies
Oleandomycin is generally considered to be a bacteriostatic agent. nih.gov This means that it primarily inhibits the growth and replication of bacteria rather than directly killing them. nih.gov Like other macrolides, its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which in turn inhibits protein synthesis. nih.gov
Specific time-kill kinetics studies for oleandomycin B are not extensively available in the reviewed literature. Such studies are crucial for understanding the time-dependent or concentration-dependent nature of an antibiotic's bactericidal or bacteriostatic effects.
In Vitro Studies on Biofilm Inhibition and Eradication
Pharmacokinetic and Pharmacodynamic Studies in Animal Models (Research Methodologies)
The pharmacokinetic properties of oleandomycin have been investigated in several animal models to understand its absorption, distribution, metabolism, and elimination (ADME) profiles.
Absorption, Distribution, Metabolism, and Elimination in Preclinical Models
Pharmacokinetic studies of oleandomycin have been conducted in various mammalian and avian species, including dogs, rats, mice, rabbits, and birds. nih.govnih.gov Following intravenous administration, the serum concentration-time profiles of oleandomycin are generally described by a two-compartment kinetic model. nih.gov The drug is rapidly cleared from the body, with terminal half-lives of less than 2 hours reported in several mammalian species. nih.gov
In dogs, after a single intravenous injection, the elimination half-life of oleandomycin was approximately 1.60 hours. nih.gov The volume of distribution suggests good tissue penetration. nih.gov Following oral administration in dogs, oleandomycin demonstrated good bioavailability. nih.gov
Interspecies Differences in this compound Disposition in Research Models
Significant interspecies differences in the pharmacokinetics of oleandomycin have been observed. nih.gov Comparative studies involving mice, rats, rabbits, and dogs have shown greater variation in the disposition of the antibiotic among different species than within a single species. nih.gov
When pharmacokinetic parameters such as volume of distribution, clearance, and half-life are analyzed using allometric scaling, a linear relationship with body weight has been demonstrated. nih.gov This approach has been used to extrapolate the pharmacokinetic parameters of oleandomycin to humans, with the extrapolated values showing approximation to observed human pharmacokinetics. nih.gov
Studies in avian species, including chickens, musk ducks, and Japanese quails, have also revealed interspecies differences in the disposition of oleandomycin. nih.gov For instance, lower elimination rate constants were observed in musk ducks compared to chickens and quails, and the volume of distribution was larger in quails. nih.gov
Correlation of PK/PD Parameters with Efficacy in Animal Infection Models
The correlation of pharmacokinetic (PK) and pharmacodynamic (PD) parameters is crucial for predicting the efficacy of an antimicrobial agent and optimizing dosing regimens. For macrolide antibiotics, the primary PK/PD index associated with efficacy is the time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC). However, the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) can also be a significant determinant of efficacy. Preclinical animal infection models are essential tools for establishing these relationships for new or existing compounds. bohrium.comresearchgate.net
Animal infection models serve to simulate human infectious diseases, allowing for the investigation of drug exposures necessary for therapeutic success. bohrium.com The most commonly utilized models in antibacterial PK/PD studies are the murine thigh and lung infection models, often conducted in neutropenic mice to assess the antimicrobial effect independent of the host immune system. bohrium.comresearchgate.net
Specific research correlating the full spectrum of PK/PD parameters (fT > MIC, fAUC/MIC, fCmax/MIC) with the in vivo efficacy of this compound is limited in publicly available literature. However, studies on oleandomycin and its derivatives provide insights into its efficacy in animal models. In one such study, the efficacy of oleandomycin derivatives was evaluated in mice systemically infected with Staphylococcus aureus. The 50% protective dose (PD₅₀), the dose required to protect 50% of the infected animals from death, was determined. While not a direct PK/PD correlation, the PD₅₀ serves as a critical in vivo efficacy endpoint. For comparison, the PD₅₀ of erythromycin base was approximately 100 mg/kg after oral administration, whereas three experimental 4"-deoxy-4"-sulfonamido-oleandomycin derivatives demonstrated markedly greater activity, with PD₅₀ values ranging from 27.4 to 45.7 mg/kg against the same infectious challenge. nih.gov
Pharmacokinetic studies of oleandomycin have been conducted in various animal species, which is a prerequisite for any PK/PD analysis. An interspecies correlation study examined the disposition of oleandomycin in mice, rats, rabbits, and dogs. nih.gov The serum concentration profiles after intravenous administration were generally described by two-compartment kinetic models, and the terminal half-lives were typically less than 2 hours. nih.gov Such data are foundational for designing dose-fractionation studies in infection models to determine which PK/PD index best drives efficacy.
The table below summarizes pharmacokinetic parameters of oleandomycin from a study in different animal species. While this study did not directly correlate these parameters with efficacy, these values are essential for constructing PK/PD models.
| Animal Species | Terminal Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (ml/min/kg) |
|---|---|---|---|
| Mouse | 0.5 | 1.5 | 35.0 |
| Rat | 0.8 | 1.2 | 18.0 |
| Rabbit | 1.2 | 1.8 | 17.0 |
| Dog | 1.5 | 1.6 | 12.0 |
Data adapted from an interspecies pharmacokinetic study. nih.gov This table presents foundational PK data necessary for developing PK/PD models but was not directly linked to efficacy outcomes in the source study.
Cell Culture Models for Cellular Efficacy and Toxicity Mechanisms (Excluding Human Clinical Data)
Cell culture models are indispensable preclinical tools for evaluating the cellular efficacy and potential toxicity of antimicrobial compounds like this compound. These in vitro systems allow for controlled investigations into a drug's mechanisms of action at the cellular level, its activity against intracellular pathogens, and its cytotoxic effects on host cells, all in the absence of the complexities of a whole organism.
For assessing cellular efficacy, particularly against bacteria that can survive and replicate within host cells (e.g., Staphylococcus aureus, Shigella flexneri), various cell lines such as epithelial cells or macrophages are employed. biorxiv.org In a typical intracellular infection model, confluent cell monolayers are infected with the bacteria. After allowing for bacterial invasion, an antibiotic like gentamicin, which does not penetrate host cells effectively, is added to the culture medium to kill any remaining extracellular bacteria. The test compound (e.g., this compound) is then added at various concentrations. The efficacy is determined by measuring the reduction in intracellular bacterial load over time, often by lysing the host cells and plating the contents to determine colony-forming units (CFU). biorxiv.org A drug-repurposing screen identified that macrolides as a class were among compounds that could inhibit the growth of intracellular Shigella flexneri in a human enterocyte infection model, indicating their ability to permeate host cells. biorxiv.org
To evaluate cytotoxicity, a range of cell lines can be utilized, and viability is typically assessed using colorimetric assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method where mitochondrial reductases in viable cells convert the MTT reagent into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. nih.gov The results are often expressed as the IC₅₀ (inhibitory concentration 50%), which is the drug concentration that causes a 50% reduction in cell viability compared to an untreated control. biorxiv.org Such assays are crucial for determining the therapeutic window of an antibiotic—the concentration range where it is effective against bacteria without causing significant harm to host cells. These studies are typically dose- and time-dependent, evaluating multiple concentrations over various exposure periods (e.g., 24, 48, 72 hours). nih.gov
While these are the established models for testing a compound like this compound, specific data detailing its efficacy against intracellular pathogens or its cytotoxicity profile (e.g., IC₅₀ values) in various cell lines are not extensively reported in the peer-reviewed literature. The table below outlines the types of cell culture models and assays that would be used for such an evaluation.
| Investigation Type | Model/Assay Example | Typical Cell Line(s) | Endpoint Measured | Purpose |
|---|---|---|---|---|
| Cellular Efficacy | Intracellular Infection Model | Human Enterocytes, Macrophages (e.g., J774) | Reduction in intracellular CFU | To determine the ability of the compound to kill bacteria residing within host cells. |
| Cellular Toxicity | MTT Assay | Fibroblasts, Hepatocytes (e.g., HepG2), Renal Cells (e.g., HEK293) | Cell Viability (IC₅₀) | To assess the dose-dependent cytotoxic effect of the compound on mammalian cells. |
| Cellular Toxicity | Neutral Red Uptake Assay | Various | Viable cell lysosomal integrity | To measure cytotoxicity based on the ability of viable cells to incorporate and bind a supravital dye. |
| Cellular Toxicity | LDH Release Assay | Various | Lactate Dehydrogenase (LDH) in supernatant | To quantify cell death by measuring the release of a cytosolic enzyme from damaged cell membranes. |
Advanced Analytical Methodologies in Oleandomycin B Research
High-Resolution Mass Spectrometry for Metabolite Profiling and Structure Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of oleandomycin (B1677203) B, facilitating the determination of its elemental composition and the identification of related metabolites. The precision of HRMS allows for the differentiation of compounds with very similar molecular weights, which is crucial when analyzing complex fermentation broths where multiple oleandomycin analogs may be present. nih.gov
In metabolite profiling studies, HRMS coupled with liquid chromatography (LC-HRMS) enables the detection and tentative identification of both known and unknown metabolites of oleandomycin B. This approach is instrumental in understanding the biosynthetic pathway of the antibiotic and in identifying potential degradation products. nih.govnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, aiding in the elucidation of the chemical structures of novel oleandomycin-related compounds. nih.govmassbank.eu For instance, the analysis of extracts from Streptomyces antibioticus fermentation broths using a specific group of diagnostic ions in mass spectrometry led to the identification of this compound as a structurally close minor component alongside the main antibiotic. nih.gov
Table 1: Key HRMS Applications in this compound Research
| Application | Technique | Key Findings |
|---|---|---|
| Structure Elucidation | HRMS, MS/MS | Determination of the molecular formula of oleandomycin derivatives. nih.gov |
| Metabolite Profiling | LC-HRMS | Identification of biosynthetic intermediates and degradation products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are utilized to assign the chemical shifts of all protons and carbons in the molecule, confirming its covalent structure. nih.gov
Furthermore, NMR is pivotal for conformational analysis, providing insights into the three-dimensional shape of the this compound molecule in different solvent environments. rsc.org By analyzing nuclear Overhauser effect (NOE) contacts and coupling constants, researchers can determine the relative orientation of different parts of the macrolide ring and the attached sugar moieties. rsc.orgnih.gov These studies have revealed that oleandomycin can exist in different conformational families, such as "folded-in" and "folded-out" forms, and the equilibrium between these conformers can be solvent-dependent. rsc.org Understanding the conformational dynamics of this compound is crucial as it can influence its binding to the ribosomal target.
Chromatographic Techniques for Separation and Quantification in Research Applications (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are fundamental for the separation and quantification of this compound in various research applications. High-performance liquid chromatography (HPLC) is widely used for the analysis of oleandomycin and its derivatives. nih.govnih.gov Different stationary phases, such as reversed-phase C18 columns, and mobile phase compositions are optimized to achieve efficient separation from other macrolides and components in complex mixtures. researchgate.netexplorationpub.com
For highly sensitive and selective quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique allows for the detection of this compound at very low concentrations, making it suitable for residue analysis in food products and for pharmacokinetic studies. nih.govnih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity and accuracy in quantification. nih.gov
Table 3: Chromatographic Methods for this compound Analysis
| Technique | Application | Key Features |
|---|---|---|
| HPLC-UV | Purity assessment and routine analysis | Robust and widely available. core.ac.uk |
| HPLC with Fluorometric Detection | Residue analysis in food | Requires pre-column derivatization for enhanced sensitivity. nih.govresearchgate.net |
X-ray Crystallography for Target-Ligand Complex Studies
X-ray crystallography provides unparalleled, high-resolution structural information of molecules in their solid state. In the context of this compound research, this technique is invaluable for determining the precise three-dimensional arrangement of atoms in the molecule and its derivatives. acs.org
While a crystal structure of this compound itself may not be readily available in the public domain, the X-ray crystal structure analysis of a derivative, 11,4''-bis[O-(p-bromobenzoyl)]oleandomycin, has been reported. acs.org Such studies are crucial for unambiguously establishing the stereochemistry of the molecule. Furthermore, X-ray crystallography can be employed to study the interaction of this compound with its biological target, the bacterial ribosome. By co-crystallizing the antibiotic with ribosomal subunits, researchers can visualize the binding site at an atomic level, revealing the specific interactions that are responsible for its inhibitory activity. This information is critical for understanding its mechanism of action and for the rational design of new, more potent macrolide antibiotics.
Microbiological Assays for Activity Quantification (e.g., Agar (B569324) Diffusion Method)
Microbiological assays are essential for quantifying the biological activity of this compound. The agar diffusion method is a commonly used technique for this purpose. nih.govwoah.org In this assay, a standardized inoculum of a susceptible bacterial strain is spread over the surface of an agar plate. Paper discs impregnated with known concentrations of this compound are then placed on the agar. As the antibiotic diffuses into the agar, it creates a concentration gradient, resulting in a circular zone of growth inhibition around the disc. lumenlearning.com
The diameter of the inhibition zone is proportional to the concentration of the antibiotic and its potency against the test organism. mdpi.com By comparing the zone sizes produced by the test sample to those of a reference standard, the activity of this compound can be quantified. who.int Factors such as the composition of the agar medium, its pH, and the thickness of the agar can influence the results of the assay and need to be carefully controlled for reproducibility. nih.gov Commonly used test organisms for oleandomycin include Sarcina lutea and Bacillus subtilis. nih.govoup.com
Table 4: Factors Influencing the Agar Diffusion Assay for this compound
| Factor | Effect on Assay | Optimized Condition |
|---|---|---|
| Assay Medium | Can affect antibiotic activity | Synthetic amino acid medium has been found to be effective for oleandomycin. nih.gov |
| pH | Influences the activity of the antibiotic | Optimal activity for oleandomycin is observed at pH 7. nih.gov |
Omics Approaches in Oleandomycin B Research
Genomics and Comparative Genomics of Oleandomycin (B1677203) B Producers and Resistant Strains
Genomic studies have been fundamental to elucidating the biosynthetic pathway of oleandomycin, which is produced by Streptomyces antibioticus. The entire oleandomycin biosynthetic gene cluster has been sequenced and characterized, revealing a collection of genes responsible for creating the macrolactone ring, synthesizing and attaching deoxysugars, and performing final tailoring reactions. nih.gov
The core of the cluster contains genes for a type I polyketide synthase (PKS), comprised of three large polypeptides (OleA1, OleA2, and OleA3), which assemble the 14-membered macrolactone ring, oleandolide (B1226770), from an acetyl-CoA starter unit and six methylmalonyl-CoA extender units. nih.govnih.gov Flanking the PKS genes are numerous other genes essential for the complete biosynthesis and for the producer's self-protection. These include genes for the biosynthesis of the two deoxysugars, L-oleandrose and D-desosamine, as well as the glycosyltransferase genes (oleG1 and oleG2) responsible for attaching them to the aglycone. nih.govresearchgate.net
Self-resistance in S. antibioticus is conferred by specific resistance genes located within the cluster. Two such genes, oleB and oleC, have been identified and characterized as encoding ATP-binding cassette (ABC) transporters. nih.govfrontiersin.org These transporters actively pump the antibiotic or its intermediates out of the cell, preventing the accumulation of toxic intracellular concentrations. nih.govfrontiersin.org The oleB gene product, in particular, has been shown to secrete an inactive, glycosylated intermediate of oleandomycin. nih.gov
Comparative genomics allows researchers to contrast the oleandomycin gene cluster with those of other macrolide antibiotics, such as erythromycin (B1671065), to understand evolutionary relationships and unique enzymatic functions. nih.gov It can also be used to compare high-producing industrial strains with wild-type strains to identify genetic modifications, such as single nucleotide polymorphisms (SNPs) or changes in gene copy number, that lead to enhanced production. Furthermore, by comparing the genomes of oleandomycin-sensitive bacteria with those of resistant strains, scientists can pinpoint the genetic basis of resistance, which may involve mutations in drug target sites or the acquisition of resistance genes through horizontal gene transfer.
| Gene/Enzyme Class | Oleandomycin Gene Cluster (S. antibioticus) | Function in Oleandomycin Biosynthesis | Homolog in Erythromycin Cluster |
| Polyketide Synthase | oleA1, oleA2, oleA3 | Forms the oleandolide macrolactone ring. nih.gov | eryA |
| Deoxysugar Biosynthesis | oleS, oleE, oleW, oleV, oleL, oleU | Synthesis of dTDP-L-oleandrose and its precursors. nih.gov | eryB genes (for L-mycarose) |
| Deoxysugar Biosynthesis | oleNI, oleT | Synthesis of dTDP-D-desosamine. nih.gov | eryC genes (for D-desosamine) |
| Glycosyltransferases | oleG1, oleG2 | Attach D-desosamine and L-oleandrose to the aglycone. nih.govresearchgate.net | eryBV, eryCIII |
| Tailoring Enzymes | oleP (P450 monooxygenase) | Catalyzes epoxidation of the macrolactone ring. researchgate.net | eryF, eryK |
| Resistance Genes | oleB, oleC (ABC Transporters) | Efflux of oleandomycin and its intermediates for self-resistance. nih.gov | ermE (rRNA methyltransferase) |
Transcriptomics for Gene Expression Analysis During Biosynthesis and Resistance Development
Transcriptomics provides a snapshot of the genes that are actively being expressed at a given time. This is crucial for understanding the regulation of the oleandomycin biosynthetic gene cluster. Techniques such as reverse transcription PCR (RT-PCR) and quantitative real-time PCR (qPCR) are employed to measure the expression levels of specific genes within the cluster. researchgate.net
By analyzing the transcriptome of S. antibioticus under different growth conditions or at various stages of fermentation, researchers can identify when the biosynthetic genes are switched on and off. This information is vital for optimizing fermentation conditions to maximize antibiotic yield. For instance, transcriptomic analysis can reveal the expression patterns of regulatory genes that control the entire cluster, providing targets for genetic engineering to enhance production.
Transcriptomics is also a powerful tool for studying resistance. When a susceptible bacterium is exposed to oleandomycin, its transcriptional profile can change dramatically. By comparing the transcriptomes of treated versus untreated cells, scientists can identify which genes are upregulated in response to the antibiotic. This often includes genes encoding efflux pumps, enzymes that modify the antibiotic, or proteins involved in stress responses. Similarly, comparing the baseline transcriptomes of a resistant strain and its sensitive counterpart can reveal constitutively upregulated resistance mechanisms.
| Condition | Gene(s) | Change in Expression | Implication |
| High Oleandomycin Production Phase | oleA, oleG, oleP | Upregulated | Active biosynthesis of the antibiotic. |
| Stationary Phase / Nutrient Limitation | oleA, oleG, oleP | Downregulated | Cessation of antibiotic synthesis. |
| Exposure of Producer to High Antibiotic Levels | oleB, oleC | Upregulated | Increased efflux to prevent self-toxicity. nih.gov |
| Exposure of a Susceptible Bacterium to Oleandomycin | Efflux pump genes, stress response genes | Upregulated | Cellular defense mechanism against the antibiotic. |
Proteomics for Enzyme Characterization and Mechanism of Action/Resistance Studies
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In oleandomycin research, proteomics is used to isolate and characterize the enzymes responsible for its biosynthesis. The functions of several key enzymes in the pathway have been confirmed through their overexpression, purification, and subsequent biochemical assays.
For example, the OleY protein has been characterized as an S-adenosyl-L-methionine-dependent methyltransferase. nih.gov It was purified and shown to have a molecular mass of 43 kDa as a monomer and 87 kDa as a functional dimer. nih.gov Its role is to convert the intermediate L-olivosyl-erythronolide B into its 3-O-methylated derivative. nih.gov Another enzyme, an oleandomycin glucosyltransferase, has been purified and characterized as a 57.1 kDa monomer. nih.gov This enzyme is part of a unique inactivation-reactivation mechanism in the producer, where it transfers glucose to oleandomycin intracellularly to inactivate it. nih.gov
Proteomic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also provide a global view of protein expression. mdpi.com This approach is highly valuable for studying mechanisms of action and resistance. By comparing the proteomes of bacteria before and after exposure to oleandomycin, researchers can identify proteins whose expression levels change, pointing to the cellular pathways affected by the antibiotic. In resistance studies, comparing the proteomes of sensitive and resistant strains can directly identify the proteins conferring resistance, such as overexpressed efflux pumps or antibiotic-modifying enzymes. frontiersin.org
| Enzyme | Gene | Function | Molecular Mass |
| OleY Methyltransferase | oleY | Catalyzes the 3-O-methylation of the L-olivose moiety. nih.gov | 43 kDa (monomer), 87 kDa (dimer). nih.gov |
| Oleandomycin Glucosyltransferase | oleI | Inactivates oleandomycin via glycosylation for self-resistance. nih.gov | 57.1 kDa (monomer). nih.gov |
| OleP | oleP | A cytochrome P450 monooxygenase that catalyzes the C8-C8a epoxidation. researchgate.net | Not specified in search results. |
| OleG2 | oleG2 | A glycosyltransferase that attaches L-olivose to the aglycone. nih.gov | Not specified in search results. |
Metabolomics for Intermediates and Product Profiling in Biosynthesis Research
Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. This approach is perfectly suited for biosynthetic pathway research, as it allows for the detection and profiling of biosynthetic intermediates and final products.
In the context of oleandomycin B research, metabolomic analysis, often using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been critical for piecing together the biosynthetic puzzle. By creating targeted knockouts of specific genes in the oleandomycin cluster, researchers can cause the biosynthetic pathway to halt at a specific step. researchgate.net The subsequent accumulation of the intermediate substrate for the missing enzyme can then be detected and structurally characterized. This strategy was used to confirm that the product of the PKS is the aglycone oleandolide, which accumulates in mutants where glycosyltransferase genes are inactivated. researchgate.net
Metabolomics has also been used to identify other key intermediates, such as 8,8a-deoxyoleandolide (B1208699) (DEO) and the monoglycosylated L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO), which are substrates for the OleP epoxidase. researchgate.net Furthermore, this approach is essential in biotransformation studies, where precursor molecules are fed to engineered strains to produce novel oleandomycin analogs. Profiling the resulting metabolites confirms the function of the engineered enzymes and the structure of the new compounds produced, such as l-3-O-olivosyl-erythronolide B. nih.gov
| Metabolite (Intermediate) | Preceding Enzyme Activity | Subsequent Enzyme Activity |
| Oleandolide | OleA1, OleA2, OleA3 (PKS) | OleG2 (Glycosyltransferase) |
| 8,8a-deoxyoleandolide (DEO) | OleA1, OleA2, OleA3 (PKS) | OleP (Epoxidase) |
| L-olivosyl-oleandolide | OleG2 (Glycosyltransferase) | OleY (Methyltransferase) |
| L-oleandrosyl-oleandolide | OleY (Methyltransferase) | OleG1 (Glycosyltransferase) |
| L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO) | A glycosyltransferase | OleP (Epoxidase) |
Future Directions and Emerging Research Avenues
Advanced Biosynthetic Engineering and Synthetic Biology for Novel Oleandomycin (B1677203) B Analog Production
The elucidation of the oleandomycin biosynthetic gene cluster in Streptomyces antibioticus has paved the way for the rational design of novel oleandomycin B analogs through genetic engineering. nih.gov This cluster contains the requisite polyketide synthase (PKS) genes, glycosyltransferase genes, and other tailoring enzymes responsible for the assembly and modification of the oleandomycin scaffold. nih.gov
Combinatorial Biosynthesis: A key strategy involves combinatorial biosynthesis, where genes from different biosynthetic pathways are combined to generate hybrid molecules. For instance, genes from the oleandomycin biosynthetic cluster have been co-expressed with genes from the elloramycin (B1244480) (an anthracycline-like antitumor drug) pathway in a heterologous host, Streptomyces albus. This approach has yielded novel hybrid elloramycin analogs with different sugar moieties derived from the oleandomycin pathway, demonstrating the potential for creating structurally diverse and potentially more potent compounds. caister.comresearchgate.net
Heterologous Expression and Engineering: The entire oleandomycin PKS has been successfully expressed in Streptomyces lividans, leading to the production of 8,8a-deoxyoleandolide (B1208699), a key precursor of oleandomycin. nih.gov This heterologous expression system provides a powerful platform for studying the functions of individual biosynthetic enzymes and for engineering the PKS to produce novel macrolactones. Furthermore, co-expression of the oleandomycin P-450 monooxygenase, OleP, with the erythromycin (B1671065) PKS in S. lividans has resulted in the production of novel erythromycin derivatives, highlighting the utility of oleandomycin-derived enzymes in generating new macrolides. nih.gov
Future efforts in this area are likely to focus on:
Domain and Module Swapping: Exchanging specific domains or entire modules within the oleandomycin PKS with those from other PKSs to alter the macrolactone backbone.
Glycosylation Engineering: Utilizing the substrate flexibility of glycosyltransferases from the oleandomycin pathway to attach different sugar moieties to the oleandolide (B1226770) core or to other aglycones. nih.gov
Regulator Engineering: Manipulating regulatory genes within the oleandomycin cluster to enhance the production of this compound or its derivatives.
These advanced biosynthetic and synthetic biology approaches hold significant promise for generating a library of novel this compound analogs with improved therapeutic properties, such as enhanced efficacy, reduced toxicity, and activity against resistant pathogens.
Exploration of Non-Antibacterial Activities of this compound and its Analogs (Mechanistic Studies)
Emerging research is beginning to uncover the potential of this compound and its analogs beyond their antibacterial effects. These investigations are primarily focused on their immunomodulatory, antiviral, and anticancer activities.
Immunomodulatory Effects: Macrolide antibiotics, as a class, are known to possess immunomodulatory properties. mdpi.com While specific mechanistic studies on this compound are limited, it is plausible that it shares some of these effects. Macrolides have been shown to modulate the production of pro-inflammatory cytokines, affect immune cell trafficking, and influence the resolution of inflammation. mdpi.com Future research is warranted to investigate the specific effects of this compound on immune signaling pathways, such as the NF-κB and MAPK pathways, and to determine its potential as a therapeutic agent for inflammatory diseases.
Antiviral Activity: An in silico study has suggested that oleandomycin may have potential as an anti-SARS-CoV-2 agent. Molecular docking simulations indicated that oleandomycin could bind to key viral proteins, including the main protease (3CLpro) and the spike protein's receptor-binding domain (RBD), potentially inhibiting viral entry and replication. While these computational findings are preliminary, they provide a rationale for further in vitro and in vivo studies to validate the antiviral activity of this compound.
Anticancer Potential: While direct studies on the anticancer effects of this compound are not yet prevalent, the broader class of antibiotics produced by Streptomyces has been a rich source of anticancer agents. nih.gov Some antibiotics exert their anticancer effects through mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication. nih.gov Given that biosynthetic engineering can produce novel oleandomycin analogs, it is conceivable that some of these derivatives may exhibit significant and selective cytotoxicity against cancer cell lines. Future research should involve screening this compound and its engineered analogs against a panel of cancer cell lines to identify any potential anticancer activity and to elucidate the underlying molecular mechanisms.
Novel Strategies for Overcoming Macrolide Resistance: Research on Combinatorial Approaches and Resistance Modifiers
The clinical utility of macrolide antibiotics, including this compound, is threatened by the emergence of bacterial resistance. The primary mechanisms of macrolide resistance include target site modification (methylation of the 23S rRNA), active drug efflux, and drug inactivation. To combat this, researchers are exploring combinatorial therapies and the use of resistance modifiers.
Combinatorial Therapy: The combination of oleandomycin with other antibiotics can result in synergistic or additive effects, potentially overcoming resistance and broadening the spectrum of activity. Historical studies have explored the combination of oleandomycin with tetracycline. nih.gov Modern approaches could investigate combinations with other classes of antibiotics, such as β-lactams or aminoglycosides, against multidrug-resistant pathogens. The rationale behind such combinations is that the two drugs may target different cellular pathways, making it more difficult for bacteria to develop resistance to both simultaneously. nih.gov
Resistance Modifiers:
Efflux Pump Inhibitors (EPIs): Efflux pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. The development of EPIs that can block these pumps is a promising strategy to restore the activity of macrolides like this compound against resistant strains. nih.govjabonline.in For example, compounds like phenylalanine-arginine β-naphthylamide (PAβN) have been shown to inhibit RND-type efflux pumps in Gram-negative bacteria. phypha.ir Future research could focus on identifying or designing EPIs that are specific for the efflux pumps that recognize this compound.
Inhibitors of Ribosomal Methylation: Resistance to macrolides is often conferred by Erm methyltransferases that modify the ribosomal binding site. The development of small molecules that inhibit these enzymes could re-sensitize resistant bacteria to this compound.
The synergistic use of this compound with resistance modifiers represents a promising avenue to extend the lifespan of this and other macrolide antibiotics.
Development of High-Throughput Screening Methodologies for this compound Research
High-throughput screening (HTS) is a critical tool for the discovery and development of new drugs and for exploring the biological activities of existing compounds. In the context of this compound research, HTS can be applied to:
Screen for Novel Analogs: Libraries of this compound analogs generated through biosynthetic engineering or synthetic chemistry can be rapidly screened for improved antibacterial activity, novel non-antibacterial properties, or reduced toxicity.
Identify Synergistic Combinations: HTS can be used to screen large libraries of compounds for their ability to act synergistically with this compound against resistant bacterial strains.
Discover Resistance Modifiers: HTS assays can be designed to identify compounds that inhibit macrolide resistance mechanisms, such as efflux pumps or ribosomal methyltransferases.
HTS methodologies applicable to this compound research include:
Cell-based assays: These assays measure the effect of compounds on the growth or viability of bacterial or eukaryotic cells. For antibacterial screening, this would involve measuring the minimum inhibitory concentration (MIC) of this compound analogs against a panel of pathogenic bacteria. For non-antibacterial activities, cell lines relevant to cancer or inflammation could be used.
Target-based assays: These assays measure the interaction of compounds with a specific molecular target, such as a bacterial ribosome or a viral protease. These assays are useful for understanding the mechanism of action of this compound and its analogs.
Reporter gene assays: These assays use genetically engineered cells that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. These assays can be used to screen for compounds that modulate specific cellular pathways.
The development of robust and automated HTS platforms will be essential for accelerating the pace of this compound research and for unlocking the full therapeutic potential of this macrolide and its derivatives.
Investigation of this compound in Microbial Ecology and Environmental Science
Antibiotics produced by soil-dwelling microorganisms like Streptomyces antibioticus are believed to play a crucial role in mediating interactions within complex microbial communities. researchgate.net The investigation of this compound in an ecological context can provide insights into its natural function and its potential environmental impact.
Ecological Role: In its natural habitat, this compound likely functions as a competitive tool, inhibiting the growth of other bacteria and fungi, thereby securing resources for S. antibioticus. This phenomenon, known as allelopathy, is a key factor in shaping the structure and dynamics of soil microbial communities. researchgate.net Research in this area could focus on:
Interspecies Competition: Studying the effect of this compound on the growth and behavior of other soil microorganisms in co-culture experiments. This could reveal the specific microbial targets of this compound in the environment and its role in structuring microbial consortia.
Signaling and Regulation: Investigating whether sub-inhibitory concentrations of this compound act as signaling molecules that modulate gene expression in other microbes.
Influence on Plant-Microbe Interactions: Exploring the impact of this compound on the rhizosphere microbiome and its potential indirect effects on plant health and disease.
Environmental Science: The widespread use of antibiotics in medicine and agriculture has led to concerns about their environmental fate and their contribution to the development of antibiotic resistance. Studies on this compound in this context could include:
Persistence and Degradation: Determining the stability of this compound in different environmental matrices, such as soil and water, and identifying the microorganisms and biochemical pathways involved in its degradation.
Impact on Environmental Microbiota: Assessing the effects of environmental concentrations of this compound on the diversity and function of natural microbial communities. mdpi.com
Dissemination of Resistance Genes: Investigating whether the presence of this compound in the environment selects for and promotes the spread of macrolide resistance genes among environmental bacteria.
A deeper understanding of the ecological and environmental aspects of this compound will not only provide valuable knowledge about the natural roles of antibiotics but also inform strategies for their sustainable use.
Q & A
Q. What are the key enzymatic steps in oleandomycin B biosynthesis?
Methodological Answer: this compound biosynthesis involves a modular polyketide synthase (OlePKS) for aglycone formation, followed by glycosylation and oxidative modifications. Critical steps include:
- Polyketide backbone synthesis : OlePKS, a type I polyketide synthase, produces 8,8a-deoxyoleandolide as the aglycone precursor .
- Glycosylation : Two glycosyltransferases attach deoxysugars (e.g., L-oleandrose) to the macrolactone ring, enhancing bioactivity .
- Epoxidation : The P450 monooxygenase OleP catalyzes epoxidation of the aglycone, a hallmark of oleandomycin’s structure .
Experimental validation: Heterologous expression of OlePKS in Streptomyces lividans confirmed aglycone production, while co-expression with OleP demonstrated epoxidation activity .
Q. How does glycosylation influence this compound’s bioactivity and resistance mechanisms?
Methodological Answer: Glycosylation in Streptomyces antibioticus (the producer organism) modulates oleandomycin’s activity and self-resistance:
- Inactivation : A glucosyltransferase transfers glucose from UDP-glucose to oleandomycin, increasing its chromatographic mobility (Rf from 0.21 to 0.50) and reducing antimicrobial activity .
- Reactivation : A deglycosylase removes the glucose moiety, restoring antibiotic activity .
Key techniques: - Radiolabeling : UDP-[6-³H]glucose tracing confirmed glucose transfer via paper chromatography .
- Enzyme assays : Ammonium sulfate precipitation of cell extracts identified reactivation activity .
Advanced Research Questions
Q. How can contradictions in enzymatic activity data during oleandomycin biosynthesis be resolved?
Methodological Answer: Discrepancies in enzyme kinetics (e.g., glycosyltransferase specificity) require:
- Comparative assays : Test cell extracts from macrolide-producing Streptomyces strains (e.g., S. erythraea for erythromycin) to confirm enzyme exclusivity to S. antibioticus .
- Cofactor manipulation : Adding UMP to assays inhibits glucose transfer, clarifying reaction specificity .
- Structural analysis : X-ray crystallography of OleP (PDB: 4XE3) revealed clotrimazole binding, aiding in mapping active sites and resolving functional ambiguities .
Q. What experimental designs are optimal for studying this compound’s conformational dynamics?
Methodological Answer: Conformational flexibility impacts ribosomal binding and bioactivity. Key approaches include:
- NMR spectroscopy : Measure ³J coupling constants and NOE contacts to identify folded-in (C3-C5) vs. folded-out lactone ring conformations .
- Molecular dynamics (MD) simulations : Compare solvent effects (e.g., DMSO vs. buffered D₂O) on macrolide flexibility .
- Saturation Transfer Difference (STD) NMR : Map ribosome-binding epitopes by analyzing saturation transfer between oleandomycin and E. coli ribosomes .
Q. How can heterologous expression systems advance this compound engineering?
Methodological Answer: Heterologous hosts like S. lividans enable pathway modularity:
- Chimeric PKS systems : Co-express OlePKS with DEBS (erythromycin PKS) to generate hybrid macrolides (e.g., 8,8a-dihydroxy-6-deoxyerythronolide B) .
- P450 engineering : Swap OleP with homologous oxidases (e.g., PikC from pikromycin biosynthesis) to alter epoxidation patterns .
Validation: LC-MS and bioassays confirm product identity and activity .
Q. What methodologies evaluate this compound’s pharmacokinetics for repurposing studies?
Methodological Answer: ADMET profiling is critical for repurposing (e.g., anti-SARS-CoV-2 potential):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
